![molecular formula C23H24ClFN4OS B2985238 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1216513-40-4](/img/structure/B2985238.png)
2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClFN4OS and its molecular weight is 458.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C23H24ClFN4OS, with a molecular weight of approximately 459.0 g/mol. The compound features a triazaspiro framework, which contributes to its structural complexity and potential pharmacological properties.
Structural Representation
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C23H24ClFN4OS |
Molecular Weight | 459.0 g/mol |
CAS Number | 1189725-72-1 |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, triazole derivatives have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound may possess similar properties due to its structural attributes.
Anticancer Properties
Compounds containing triazole and thioether functionalities have been reported to demonstrate anticancer activity. For example, certain derivatives have shown IC50 values in the low micromolar range against colon carcinoma cell lines . The unique spirocyclic structure of the compound may enhance its interaction with biological targets involved in cancer cell proliferation.
The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors. Its structure allows for high-affinity binding to these targets, potentially modulating their activity and leading to various biological effects .
Study 1: Anticancer Activity
In a study examining the anticancer properties of similar compounds, it was found that derivatives with spirocyclic structures exhibited significant inhibition of cancer cell growth. For instance, one derivative showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells . This suggests that the compound may also possess similar anticancer properties.
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial activity of various triazole derivatives against multiple bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting the potential for this compound to be effective in treating bacterial infections .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the structure-activity relationship (SAR) of this spirocyclic acetamide derivative?
To establish SAR, employ a combination of spectroscopic techniques (e.g., 1H-NMR, 13C-NMR, and high-resolution mass spectrometry) to confirm structural integrity. Computational methods, such as molecular docking or density functional theory (DFT), can predict binding affinities to target proteins. For example, intramolecular hydrogen bonding and steric effects observed in structurally similar N-(substituted phenyl)acetamides (e.g., ) should guide SAR analysis. Parallel synthesis of analogs with systematic substitutions (e.g., halogen positioning, alkyl chain length) is critical for identifying pharmacophores .
Q. How can synthesis routes for this compound be optimized to improve yield and purity?
Utilize statistical Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). For instance, highlights the application of DoE in minimizing trial-and-error approaches. Optimize thioacetamide coupling steps by screening bases (e.g., triethylamine vs. DBU) and monitoring reaction progress via HPLC. Purification via flash chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can enhance purity. Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) may reduce optimization time by predicting intermediates .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., inconsistent IC50_{50}50 values) be resolved for this compound?
Contradictions often arise from assay conditions (e.g., pH, solvent composition) or target polymorphism. Conduct orthogonal assays (e.g., SPR, cellular thermal shift assays) to validate binding. For example, emphasizes the importance of enzyme inhibition assays under standardized buffer conditions. Data triangulation using computational tools (e.g., molecular dynamics simulations) can reconcile discrepancies by modeling protein-ligand interactions under varying environments. Additionally, validate assay reproducibility through inter-laboratory collaborations .
Q. What strategies are effective for studying the hydrolytic stability of the spirocyclic system under physiological conditions?
Perform accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, human serum) at 37°C. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., ring-opened intermediates). and suggest that steric hindrance from the 8-ethyl group may enhance stability. Compare activation energies (Ea) of degradation pathways using Arrhenius plots to predict shelf-life. Computational modeling (e.g., transition state analysis) can guide structural modifications to improve stability .
Q. How can researchers address challenges in data management and reproducibility for multi-step synthetic protocols?
Implement electronic lab notebooks (ELNs) with version control and metadata tagging to track procedural variations. highlights chemical software for automating data curation and ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use cheminformatics tools (e.g., KNIME or Pipeline Pilot) to analyze reaction parameters across batches. Cross-validate results with open-access databases (e.g., PubChem) for structural and procedural transparency .
Q. What methodologies are recommended for extrapolating in vitro findings to in vivo models for this compound?
Develop physiologically based pharmacokinetic (PBPK) models incorporating ADMET properties (e.g., logP, plasma protein binding). underscores the need for microsomal stability assays (human/rat liver microsomes) to predict metabolic clearance. Use in silico tools (e.g., GastroPlus) to simulate absorption and distribution. Validate predictions via rodent pharmacokinetic studies with LC-MS/MS quantification of plasma concentrations. Adjust dosing regimens based on interspecies scaling factors .
Q. Methodological Resources
- Experimental Design : Apply CRDC subclass RDF2050112 (reaction fundamentals) for reactor design and RDF2050108 (process control) for automation .
- Data Validation : Use ICReDD’s integrated computational-experimental workflows to reduce empirical bias .
- Safety Protocols : Refer to hazard mitigation strategies in structurally related acetamides ( ) for handling toxic intermediates.
Propiedades
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN4OS/c1-2-29-12-10-23(11-13-29)27-21(16-6-8-17(24)9-7-16)22(28-23)31-15-20(30)26-19-5-3-4-18(25)14-19/h3-9,14H,2,10-13,15H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPXAXCUDJHKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.